Behenyl-coenzyme A

Übersicht

Beschreibung

Behenyl-coenzyme A, also known as docosanoyl-coenzyme A, is a biochemical compound that plays a crucial role in lipid metabolism. It is a conjugate of behenic acid (a long-chain saturated fatty acid) and coenzyme A, a cofactor involved in various enzymatic reactions. This compound is essential in the biosynthesis and degradation of fatty acids, making it significant in both biological and industrial contexts.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis:

Industrial Production Methods:

Enzymatic Synthesis: In industrial settings, enzymatic methods are often preferred due to their specificity and mild reaction conditions. Enzymes such as acyl-CoA synthetase can catalyze the formation of this compound from behenic acid and coenzyme A.

Biotechnological Approaches: Genetically engineered microorganisms can be used to produce this compound by incorporating genes encoding for the necessary enzymes into microbial hosts.

Types of Reactions:

Oxidation: this compound can undergo beta-oxidation, a metabolic process where fatty acids are broken down to generate acetyl-coenzyme A.

Reduction: It can be reduced to form behenyl alcohol in the presence of specific reductases.

Substitution: this compound can participate in acyl transfer reactions, where the behenyl group is transferred to other molecules.

Common Reagents and Conditions:

Oxidation: Requires enzymes such as acyl-CoA dehydrogenase, enoyl-CoA hydratase, and beta-hydroxyacyl-CoA dehydrogenase.

Reduction: Utilizes reductases and NADPH as a cofactor.

Substitution: Involves acyltransferases and specific substrates depending on the target molecule.

Major Products:

Beta-Oxidation: Produces acetyl-coenzyme A and shorter-chain acyl-coenzyme A molecules.

Reduction: Produces behenyl alcohol.

Substitution: Produces various acylated molecules depending on the substrate.

Chemistry:

Synthesis of Complex Lipids: this compound is used as an intermediate in the synthesis of complex lipids, including phospholipids and sphingolipids.

Biology:

Lipid Metabolism Studies: It is used to study the pathways and regulation of lipid metabolism in cells.

Enzyme Activity Assays: this compound serves as a substrate in assays to measure the activity of enzymes involved in fatty acid metabolism.

Medicine:

Drug Development: It is investigated for its potential role in developing treatments for metabolic disorders, such as fatty acid oxidation disorders.

Biomarker Research: this compound levels can be used as biomarkers for certain metabolic conditions.

Industry:

Cosmetics: this compound derivatives are used in the formulation of cosmetics and personal care products due to their emollient properties.

Nutraceuticals: It is explored for its potential benefits in dietary supplements aimed at improving lipid metabolism.

Wirkmechanismus

Behenyl-coenzyme A exerts its effects primarily through its role as an acyl donor in enzymatic reactions. It participates in the beta-oxidation pathway, where it is sequentially oxidized to produce acetyl-coenzyme A, which enters the citric acid cycle for energy production. The compound also acts as a substrate for acyltransferases, facilitating the transfer of the behenyl group to other molecules, thereby influencing lipid biosynthesis and modification.

Molecular Targets and Pathways:

Beta-Oxidation Enzymes: Targets enzymes such as acyl-CoA dehydrogenase, enoyl-CoA hydratase, and beta-hydroxyacyl-CoA dehydrogenase.

Acyltransferases: Involved in the transfer of the behenyl group to various acceptor molecules.

Vergleich Mit ähnlichen Verbindungen

Palmitoyl-coenzyme A: Another long-chain acyl-coenzyme A involved in lipid metabolism.

Stearoyl-coenzyme A: Similar in function but derived from stearic acid.

Oleoyl-coenzyme A: Derived from oleic acid and involved in unsaturated fatty acid metabolism.

Uniqueness of Behenyl-coenzyme A:

Chain Length: this compound has a longer carbon chain (22 carbons) compared to palmitoyl-coenzyme A (16 carbons) and stearoyl-coenzyme A (18 carbons), which can influence its physical properties and biological functions.

Specificity: The longer chain length of this compound may confer unique interactions with enzymes and substrates, making it particularly useful in specific biochemical pathways and industrial applications.

Biologische Aktivität

Behenyl-coenzyme A (C43H78N7O17P3S) is a long-chain fatty acyl-CoA derivative, notable for its role in various biological processes, particularly in lipid metabolism and cellular signaling. This article provides an overview of its biological activity, mechanisms of action, and implications in health and disease, supported by relevant research findings and data.

1. Role in Lipid Metabolism

Behenyl-CoA is involved in the synthesis and degradation of fatty acids. It acts as an acyl group donor in various biochemical reactions, facilitating the incorporation of long-chain fatty acids into complex lipids.

Key Functions:

- Fatty Acid Synthesis: Behenyl-CoA serves as a substrate for fatty acid synthase, contributing to the elongation of fatty acid chains .

- Membrane Composition: The incorporation of behenyl groups into phospholipids alters membrane fluidity and functionality, which is essential for maintaining cellular integrity and signaling .

2. Biochemical Pathways

Behenyl-CoA participates in several metabolic pathways:

3. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of coenzyme A derivatives, including behenyl-CoA. It has been shown to participate in protein CoAlation, a reversible modification that protects proteins from oxidative damage by forming disulfide bonds with cysteine residues .

Mechanism:

- Protein CoAlation: Behenyl-CoA can modify proteins under oxidative stress conditions, preventing irreversible oxidation and maintaining protein function .

4. Case Studies and Research Findings

Several studies have explored the biological activity of behenyl-CoA:

- Study on Fatty Acid Composition: Research indicated that dietary intake of behenyl-containing fats influenced lipid profiles in animal models, suggesting its role in modulating metabolic health .

- Impact on Cell Membranes: Experiments demonstrated that cells treated with behenyl-CoA exhibited altered membrane fluidity, which affected receptor signaling pathways critical for cellular communication .

5. Implications in Health and Disease

The biological activity of behenyl-CoA has implications for various health conditions:

- Metabolic Disorders: Abnormalities in long-chain fatty acid metabolism are linked to metabolic syndrome and cardiovascular diseases. Understanding how behenyl-CoA functions could lead to therapeutic strategies targeting these pathways .

- Neurodegenerative Diseases: Research suggests that lipid metabolism disturbances may contribute to neurodegenerative conditions like Alzheimer's disease. The role of behenyl-CoA in maintaining neuronal membrane integrity is an area of ongoing investigation .

6.

This compound plays a crucial role in lipid metabolism, cellular signaling, and antioxidant defense mechanisms. Its involvement in various biochemical pathways underscores its significance in maintaining cellular homeostasis and health. Future research should focus on elucidating its precise mechanisms of action and potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Biochemical Role and Synthesis

Behenyl-Coenzyme A serves as a substrate for several enzymatic reactions involved in lipid metabolism. It is synthesized from behenic acid through the action of acyl-CoA synthetases, which convert fatty acids into their corresponding CoA derivatives. This conversion is crucial for various metabolic pathways, including:

- Fatty Acid Synthesis : this compound acts as a building block for the synthesis of long-chain fatty acids. It participates in elongation reactions catalyzed by fatty acid synthases.

- Polyketide Biosynthesis : In certain microorganisms, this compound is utilized as a starter substrate for the biosynthesis of polyketides, which are important in pharmaceutical applications due to their diverse biological activities .

2.1. Polyketide Synthase Studies

Research has demonstrated that this compound can be employed as a substrate for type III polyketide synthases (PKSs). For example, studies have shown that enzymes like BpsA can utilize long-chain acyl-CoA thioesters to produce various polyketides, including triketide pyrones and alkylresorcinols . This has implications for developing microbial strains capable of producing valuable natural products.

2.2. Lipid Metabolism Research

This compound is significant in studies focused on lipid metabolism, particularly in understanding how long-chain fatty acids influence membrane properties and fluidity. The incorporation of this compound into membrane lipids can modulate cellular functions and has been explored in various model organisms .

3.1. Drug Development

The role of this compound in synthesizing bioactive compounds positions it as a target for drug development. Its derivatives may exhibit therapeutic properties against diseases such as cancer and metabolic disorders due to their involvement in cellular signaling pathways and membrane dynamics.

3.2. Alzheimer's Disease Research

Recent studies have explored compounds derived from long-chain fatty acids that inhibit acetylcholinesterase activity, potentially offering therapeutic avenues for Alzheimer's disease . The insights gained from the biochemical pathways involving this compound could lead to novel treatments targeting cognitive decline.

Case Studies and Findings

Eigenschaften

IUPAC Name |

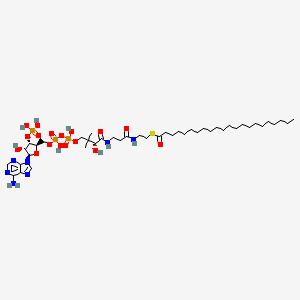

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H78N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h30-32,36-38,42,53-54H,4-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/t32-,36-,37-,38+,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDZLVOCGALPLR-GNSUAQHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H78N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179069 | |

| Record name | Behenyl-coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1090.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24330-89-0 | |

| Record name | Docosanoyl-CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24330-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Behenyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024330890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Behenyl-coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.